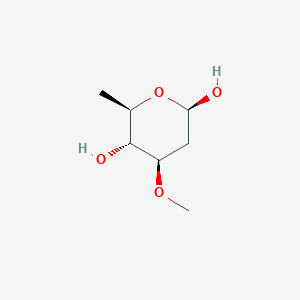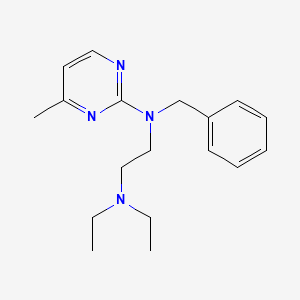
Pyrimidine, 2-(benzyl(2-(diethylamino)ethyl)amino)-4-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimidine, 2-(benzyl(2-(diethylamino)ethyl)amino)-4-methyl- is a heterocyclic aromatic organic compound. Pyrimidines are a class of nitrogen-containing heterocycles that are integral to many biological processes. This specific compound features a pyrimidine ring substituted with a benzyl group, a diethylaminoethyl group, and a methyl group. Pyrimidines are known for their diverse pharmacological properties and are found in many therapeutic agents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyrimidine derivatives often involves multi-step reactions. One common method is the reaction of substituted benzamidines with substituted 2-benzylidenemalononitriles, which provides 2-aryl-5-benzylpyrimidine-4,6-diamines under simple reaction conditions . Another method involves the use of ketones and amidines in the presence of catalysts like ZnCl2 or Cu, which facilitates the formation of pyrimidine derivatives through annulation reactions .
Industrial Production Methods
Industrial production of pyrimidine derivatives typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of these processes .
Analyse Des Réactions Chimiques
Types of Reactions
Pyrimidine, 2-(benzyl(2-(diethylamino)ethyl)amino)-4-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyrimidine N-oxides, while substitution reactions may introduce new functional groups such as halogens or alkyl groups .
Applications De Recherche Scientifique
Pyrimidine, 2-(benzyl(2-(diethylamino)ethyl)amino)-4-methyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of pyrimidine, 2-(benzyl(2-(diethylamino)ethyl)amino)-4-methyl- involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyrimidine derivatives such as:
- 2-aryl-5-benzylpyrimidine-4,6-diamines
- Pyrimido[1,2-a]benzimidazoles
- Trifluoromethylated pyrimidines
Uniqueness
Pyrimidine, 2-(benzyl(2-(diethylamino)ethyl)amino)-4-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of benzyl, diethylaminoethyl, and methyl groups makes it a versatile compound for various applications in research and industry .
Propriétés
Numéro CAS |
109398-27-8 |
|---|---|
Formule moléculaire |
C18H26N4 |
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
N'-benzyl-N,N-diethyl-N'-(4-methylpyrimidin-2-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C18H26N4/c1-4-21(5-2)13-14-22(15-17-9-7-6-8-10-17)18-19-12-11-16(3)20-18/h6-12H,4-5,13-15H2,1-3H3 |
Clé InChI |
CYXITJLQPXDADH-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCN(CC1=CC=CC=C1)C2=NC=CC(=N2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


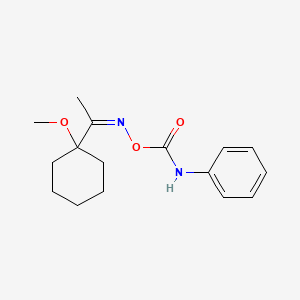
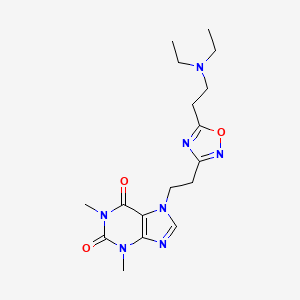

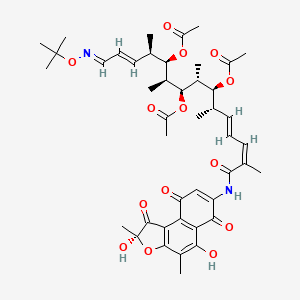


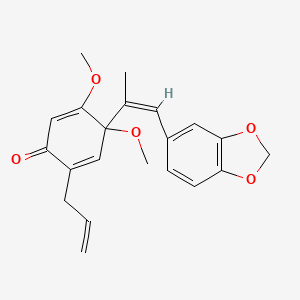
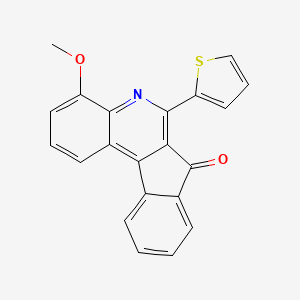
![3,27,28-trioxa-10,13,16,19,22-pentazatricyclo[22.2.1.15,8]octacosa-1(26),5,7,24-tetraene-9,23-dione](/img/structure/B12715737.png)




